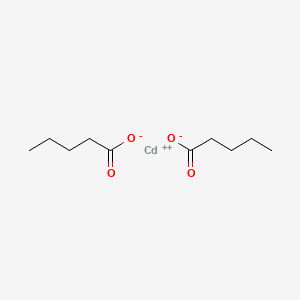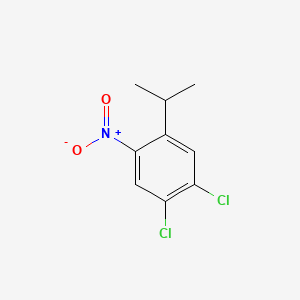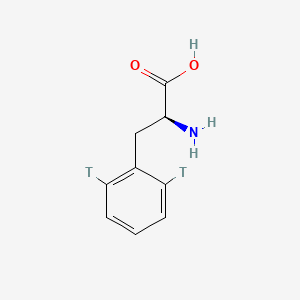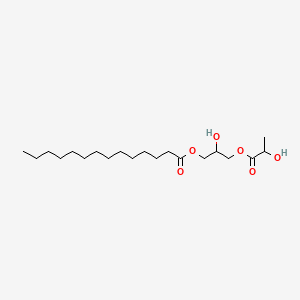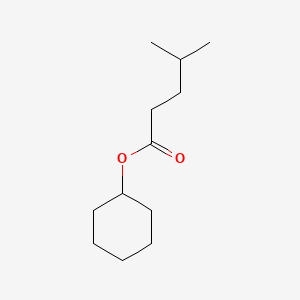
Magnesium bis(tetraethoxyaluminate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium bis(tetraethoxyaluminate) is an organometallic compound with the molecular formula C8H20AlMgO4.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesium bis(tetraethoxyaluminate) can be synthesized through a reaction between magnesium and tetraethoxyaluminum. The reaction typically involves the use of anhydrous conditions to prevent the formation of unwanted by-products. The reaction can be represented as follows:
[ \text{Mg} + 2 \text{Al(OC}_2\text{H}_5\text{)}_3 \rightarrow \text{Mg[Al(OC}_2\text{H}_5\text{)}_4]_2 ]
The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to avoid any moisture or oxygen interference .
Industrial Production Methods
Industrial production of magnesium bis(tetraethoxyaluminate) involves large-scale synthesis using high-purity raw materials and controlled reaction conditions. The process includes the purification of the final product to ensure its suitability for various applications. The use of advanced techniques such as distillation and crystallization helps in obtaining a high-purity compound .
Análisis De Reacciones Químicas
Types of Reactions
Magnesium bis(tetraethoxyaluminate) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and aluminum oxide.
Reduction: It can be reduced using strong reducing agents to yield magnesium and aluminum metals.
Substitution: The ethoxy groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of magnesium bis(tetraethoxyaluminate) include:
Oxidizing agents: Such as oxygen or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from the reactions of magnesium bis(tetraethoxyaluminate) include:
- Magnesium oxide (MgO)
- Aluminum oxide (Al2O3)
- Substituted aluminum compounds depending on the nucleophile used .
Aplicaciones Científicas De Investigación
Magnesium bis(tetraethoxyaluminate) has a wide range of scientific research applications, including:
- Chemistry : Used as a catalyst in organic synthesis and polymerization reactions.
- Biology : Investigated for its potential use in drug delivery systems and as a biomaterial.
- Medicine : Explored for its potential in developing new pharmaceuticals and therapeutic agents.
- Industry : Utilized in the production of advanced materials, coatings, and as a precursor for other organometallic compounds .
Mecanismo De Acción
The mechanism by which magnesium bis(tetraethoxyaluminate) exerts its effects involves the interaction of the magnesium and aluminum centers with various molecular targets. The compound can act as a Lewis acid, facilitating the formation of new chemical bonds and promoting catalytic reactions. The ethoxy groups can also participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s reactivity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to magnesium bis(tetraethoxyaluminate) include:
- Magnesium bis(glycinate)
- Magnesium bis(acetylacetonate)
- Magnesium bis(phenoxide) .
Uniqueness
Magnesium bis(tetraethoxyaluminate) is unique due to its specific combination of magnesium and aluminum centers, along with the ethoxy groups. This unique structure imparts distinct chemical properties, such as high reactivity and selectivity in catalytic reactions, making it a valuable compound in various scientific and industrial applications .
Propiedades
Número CAS |
32982-66-4 |
|---|---|
Fórmula molecular |
C16H40Al2MgO8 |
Peso molecular |
438.75 g/mol |
Nombre IUPAC |
magnesium;tetraethoxyalumanuide |
InChI |
InChI=1S/8C2H5O.2Al.Mg/c8*1-2-3;;;/h8*2H2,1H3;;;/q8*-1;2*+3;+2 |
Clave InChI |
RBJUOTMGIYMRKO-UHFFFAOYSA-N |
SMILES canónico |
CCO[Al-](OCC)(OCC)OCC.CCO[Al-](OCC)(OCC)OCC.[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


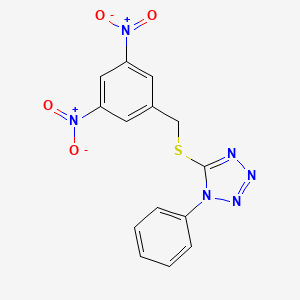
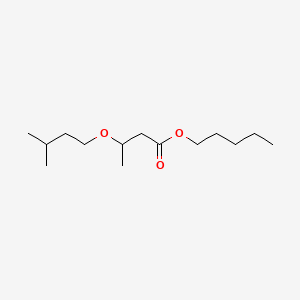
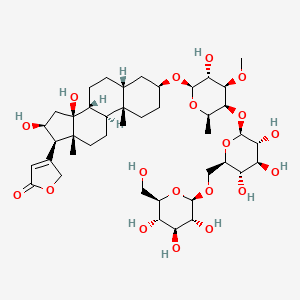


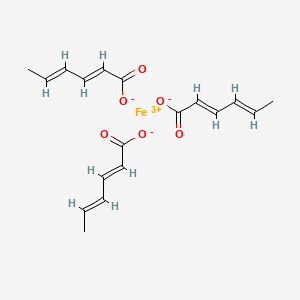
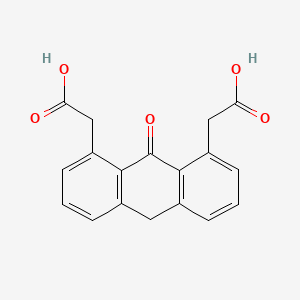
![[(3,3,5-Trimethylcyclohexyl)oxy]acetaldehyde](/img/structure/B12648453.png)
